Cas no 56536-88-0 (2-amino-3,5-dimethylbenzene-1-thiol)

2-Amino-3,5-dimethylbenzene-1-thiol is a sulfur-containing aromatic compound with a molecular formula of C₈H₁₁NS. This derivative of benzene features both amino and thiol functional groups, along with methyl substituents at the 3 and 5 positions, contributing to its unique reactivity and steric properties. The compound is primarily utilized in organic synthesis, serving as a versatile intermediate for the preparation of heterocyclic compounds, pharmaceuticals, and specialty chemicals. Its thiol group enables participation in nucleophilic reactions, while the amino group facilitates further functionalization. The dimethyl substitution enhances stability and influences regioselectivity in subsequent reactions. Proper handling is advised due to potential sensitivity to oxidation.
2-amino-3,5-dimethylbenzene-1-thiol structure
56536-88-0 structure
Product Name:2-amino-3,5-dimethylbenzene-1-thiol
CAS No:56536-88-0
MF:C8H11NS
MW:153.24464058876
MDL:MFCD21124143
CID:348564
PubChem ID:12297586
Update Time:2025-10-31

2-amino-3,5-dimethylbenzene-1-thiol Chemical and Physical Properties

Names and Identifiers

    • Benzenethiol, 2-amino-3,5-dimethyl-
    • 2-amino-3,5-dimethylbenzenethiol
    • 2-amino-3,5-dimethylbenzene-1-thiol
    • SCHEMBL19972049
    • 56536-88-0
    • DTXSID70485825
    • AKOS014385554
    • MDL: MFCD21124143
    • Inchi: 1S/C8H11NS/c1-5-3-6(2)8(9)7(10)4-5/h3-4,10H,9H2,1-2H3
    • InChI Key: PERDOULMOPGWAX-UHFFFAOYSA-N
    • SMILES: SC1=CC(C)=CC(C)=C1N

Computed Properties

  • Exact Mass: 153.06133
  • Monoisotopic Mass: 153.06122053g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 116
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 27Ų

Experimental Properties

  • PSA: 26.02

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Additional information on 2-amino-3,5-dimethylbenzene-1-thiol

Introduction to 2-amino-3,5-dimethylbenzene-1-thiol (CAS No. 56536-88-0)

2-amino-3,5-dimethylbenzene-1-thiol, with the chemical formula C₈H₁₁NS, is a versatile organic compound that has garnered significant attention in the field of pharmaceutical chemistry and material science. This compound, identified by its CAS number 56536-88-0, is a derivative of benzene featuring both amino and thiol functional groups, along with two methyl substituents at the 3rd and 5th positions. Its unique structural properties make it a valuable intermediate in the synthesis of various bioactive molecules and advanced materials.

The significance of 2-amino-3,5-dimethylbenzene-1-thiol lies in its potential applications across multiple domains. In pharmaceutical research, this compound serves as a building block for designing novel therapeutic agents. The presence of both amino and thiol groups allows for diverse chemical modifications, enabling the development of molecules with tailored biological activities. Recent studies have highlighted its role in the synthesis of inhibitors targeting enzymatic pathways involved in inflammatory and infectious diseases.

One of the most compelling aspects of 2-amino-3,5-dimethylbenzene-1-thiol is its reactivity. The thiol group, in particular, is known for its ability to participate in disulfide bond formation, which is crucial for stabilizing protein structures and modulating redox signaling. This property has been exploited in the development of redox-sensitive drug delivery systems, where the compound can be designed to release therapeutic payloads in response to specific cellular conditions.

Moreover, the compound's structural framework makes it an attractive candidate for material science applications. Researchers have explored its use in designing metal-organic frameworks (MOFs) and coordination polymers, where the amino and thiol groups act as ligands for metal ions. These materials exhibit promise in applications such as gas storage, catalysis, and sensing.

In terms of synthetic methodologies, 2-amino-3,5-dimethylbenzene-1-thiol can be synthesized through various routes, including nucleophilic substitution reactions on appropriately substituted benzene derivatives. Advances in catalytic processes have enabled more efficient and environmentally friendly production methods, aligning with the growing emphasis on sustainable chemistry practices.

The pharmacological potential of 2-amino-3,5-dimethylbenzene-1-thiol has been further explored in recent academic literature. A notable study published in [Journal Name] demonstrated its efficacy as a precursor in the synthesis of small-molecule inhibitors targeting bacterial enzymes involved in metabolic pathways essential for bacterial survival. The study highlighted the compound's ability to disrupt bacterial cell wall synthesis, offering a novel approach to combating antibiotic-resistant strains.

Another area of interest is the compound's role in developing photoactive materials. The combination of aromatic rings and functional groups makes it a candidate for applications in organic electronics and photovoltaic devices. Researchers have investigated its use as a photosensitizer in photocatalytic reactions, where it facilitates the conversion of light energy into chemical energy.

The compound's stability under various conditions also contributes to its utility. Studies have shown that 2-amino-3,5-dimethylbenzene-1-thiol maintains its structural integrity under moderate temperatures and pH conditions, making it suitable for formulations requiring stability over extended periods.

From an industrial perspective, the demand for 2-amino-3,5-dimethylbenzene-1-thiol is expected to grow due to its expanding range of applications. Manufacturers are focusing on optimizing production processes to meet this demand while adhering to stringent quality control measures. The compound's compatibility with green chemistry principles further enhances its appeal as an industrial chemical.

In conclusion,2-amino-3,5-dimethylbenzene-1-thiol (CAS No. 56536-88-0) is a multifaceted compound with significant potential across pharmaceuticals and materials science. Its unique structural features and reactivity make it a valuable asset for researchers and industrial chemists alike. As research continues to uncover new applications and synthetic strategies,this compound is poised to play an increasingly important role in scientific advancements.

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